1-(2-Cyclopentenyl)-2-propanone
Overview
Description
1-(2-Cyclopentenyl)-2-propanone is a compound that can be synthesized and studied for various chemical properties and reactions. While the specific compound is not directly mentioned in the provided papers, related cyclopentenone compounds and their derivatives are extensively discussed, which can provide insights into the synthesis, molecular structure, and chemical properties of 1-(2-Cyclopentenyl)-2-propanone.
Synthesis Analysis
The synthesis of cyclopentenone derivatives can be achieved through several methods. One approach involves the rearrangement of 1-(1-alkynyl)cyclopropanols to 2-cyclopenten-1-ones upon complexation with octacarbonyldicobalt, as described in the first paper . This method allows for the selective synthesis of various substituted cyclopentenones, which could potentially be applied to the synthesis of 1-(2-Cyclopentenyl)-2-propanone.
Molecular Structure Analysis
The molecular structure of cyclopentenone derivatives can be confirmed using various spectroscopic techniques such as NMR, FT-IR, MS, and X-ray crystallography . Computational studies, including ab initio molecular orbital calculations, can complement experimental data to provide a comprehensive understanding of the molecular geometry and conformation .
Chemical Reactions Analysis
Cyclopentenone compounds can undergo various chemical reactions. For instance, the reaction dynamics of the 1-propynyl radical with ethylene can lead to the formation of 1-penten-3-yne, which may further isomerize to form cyclopentadiene derivatives . Additionally, photochemical isomerizations can result in the formation of different isomerization products, as seen in the study of 2-vinyl-2-phenylcyclohexanone .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentenone derivatives can be studied through experimental and theoretical approaches. Spectral analysis and quantum chemical studies can provide insights into the electronic properties, molecular geometry, and hyperconjugative interactions . In situ NMR studies can also reveal the formation of cyclopentenyl carbenium ions from cyclic precursors in acidic zeolites, which is significant for understanding reaction mechanisms .
Scientific Research Applications
Application in Chemical Synthesis
- Scientific Field : Organic Chemistry
- Summary of Application : Cyclopentenyl compounds are used in the synthesis of structurally complex compounds, including peptidomimetics and natural product hybrids .
- Methods of Application : An asymmetric Michael addition–hemiacetalization between α-cyanoketones and α,β-unsaturated aliphatic aldehydes is performed for constructing cyclic hemiacetals. These are then employed as chiral bifunctional substrates in a new diastereoselective intramolecular isocyanide-based multicomponent reaction .
- Results or Outcomes : This approach furnished a diversity of structurally complex compounds in high stereoselectivity (up to >99% ee and up to >99: 1 dr) and in moderate to high yields .
Application in Aroma Analysis
- Scientific Field : Food Science
- Summary of Application : Aroma plays a significant role in the quality of citrus fruits and processed products. The detection and analysis of citrus volatiles can be measured by an electronic nose (E-nose) .
- Methods of Application : An E-nose is employed to classify the juice which is stored for different days. Feature extraction and classification are two important requirements for an E-nose .
- Results or Outcomes : The E-nose, with the help of an enhanced L-KSVD called E-LCKSVD, can improve the classification accuracy .
Application in Citrus Juice Aroma Analysis
- Scientific Field : Food Science
- Summary of Application : Citrus juice is famous for its rich nutrition, delicious taste, and aroma. Aroma is a significant factor that affects the quality of citrus fruits and processed products .
- Methods of Application : An electronic nose (E-nose) is employed to classify the juice which is stored for different days. Feature extraction and classification are two important requirements for an E-nose .
- Results or Outcomes : The E-nose, with the help of an enhanced L-KSVD called E-LCKSVD, can improve the classification accuracy .
Application in Organic Synthesis
- Scientific Field : Organic Chemistry
- Summary of Application : Cyclopentenyl compounds are used in the synthesis of structurally complex compounds, including peptidomimetics and natural product hybrids .
- Methods of Application : An asymmetric Michael addition–hemiacetalization between α-cyanoketones and α,β-unsaturated aliphatic aldehydes is performed for constructing cyclic hemiacetals, which were next employed as chiral bifunctional substrates in a new diastereoselective intramolecular isocyanide-based multicomponent reaction .
- Results or Outcomes : This approach furnished a diversity of structurally complex compounds – including peptidomimetics and natural product hybrids in high stereoselectivity (up to >99% ee and up to >99: 1 dr) and in moderate to high yields .
Application in Citrus Juice Aroma Analysis
- Scientific Field : Food Science
- Summary of Application : Citrus juice is famous for its rich nutrition, delicious taste, and aroma. Aroma is a significant factor that affects the quality of citrus fruits and processed products .
- Methods of Application : An electronic nose (E-nose) is employed to classify the juice which is stored for different days. Feature extraction and classification are two important requirements for an E-nose .
- Results or Outcomes : The E-nose, with the help of an enhanced L-KSVD called E-LCKSVD, can improve the classification accuracy .
Application in Organic Synthesis
- Scientific Field : Organic Chemistry
- Summary of Application : Cyclopentenyl compounds are used in the synthesis of structurally complex compounds, including peptidomimetics and natural product hybrids .
- Methods of Application : An asymmetric Michael addition–hemiacetalization between α-cyanoketones and α,β-unsaturated aliphatic aldehydes is performed for constructing cyclic hemiacetals, which were next employed as chiral bifunctional substrates in a new diastereoselective intramolecular isocyanide-based multicomponent reaction .
- Results or Outcomes : This approach furnished a diversity of structurally complex compounds – including peptidomimetics and natural product hybrids in high stereoselectivity (up to >99% ee and up to >99: 1 dr) and in moderate to high yields .
Safety And Hazards
Safety data sheets (SDS) provide information on the potential hazards of a compound and how to handle it safely. For example, the SDS for cyclopentene indicates that it is a flammable liquid and can cause skin and eye irritation5.
Future Directions
The field of organic chemistry continues to evolve, with ongoing research into new methods for synthesizing complex organic compounds. The development of more efficient and sustainable synthetic methods is a key area of focus2.
properties
IUPAC Name |
1-cyclopent-2-en-1-ylpropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-7(9)6-8-4-2-3-5-8/h2,4,8H,3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAJIBPLECWWQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901295570 | |
Record name | 1-(2-Cyclopenten-1-yl)-2-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901295570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopentenyl)-2-propanone | |
CAS RN |
105-24-8 | |
Record name | 1-(2-Cyclopenten-1-yl)-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Cyclopentenyl)acetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 105-24-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76085 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-Cyclopenten-1-yl)-2-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901295570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-cyclopentenyl)acetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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